7-Methoxy-3-propyl-2-benzofuran-1(3H)-one
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Overview
Description
7-Methoxy-3-propyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-propyl-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and propyl bromide.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved using a base-catalyzed intramolecular cyclization.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-propyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-benzofuran-1(3H)-one: Lacks the propyl group, which may affect its biological activity.
3-Propyl-2-benzofuran-1(3H)-one: Lacks the methoxy group, which may influence its chemical reactivity.
7-Methoxy-3-methyl-2-benzofuran-1(3H)-one: Has a methyl group instead of a propyl group, potentially altering its properties.
Uniqueness
7-Methoxy-3-propyl-2-benzofuran-1(3H)-one is unique due to the presence of both the methoxy and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88440-78-2 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-methoxy-3-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-5-9-8-6-4-7-10(14-2)11(8)12(13)15-9/h4,6-7,9H,3,5H2,1-2H3 |
InChI Key |
BVXUKKTZPMPNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
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